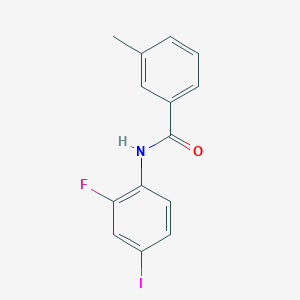

N-(2-fluoro-4-iodophenyl)-3-methylbenzamide

Description

N-(2-Fluoro-4-iodophenyl)-3-methylbenzamide is a benzamide derivative characterized by a 3-methylbenzamide core substituted with a 2-fluoro-4-iodophenyl group. This compound’s structural features—specifically the fluorine and iodine atoms—impart unique electronic and steric properties, making it relevant in medicinal chemistry and catalysis.

Properties

Molecular Formula |

C14H11FINO |

|---|---|

Molecular Weight |

355.15 g/mol |

IUPAC Name |

N-(2-fluoro-4-iodophenyl)-3-methylbenzamide |

InChI |

InChI=1S/C14H11FINO/c1-9-3-2-4-10(7-9)14(18)17-13-6-5-11(16)8-12(13)15/h2-8H,1H3,(H,17,18) |

InChI Key |

CNQIBHSCSOJYNF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)I)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-4-iodophenyl)-3-methylbenzamide typically involves the following steps:

Starting Materials: The synthesis begins with 2-fluoro-4-iodoaniline and 3-methylbenzoyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours.

Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-4-iodophenyl)-3-methylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: The fluoro and iodo groups make it suitable for coupling reactions, such as Suzuki or Heck coupling.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

N-(2-fluoro-4-iodophenyl)-3-methylbenzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Material Science: The compound’s unique electronic properties make it suitable for use in organic electronics and photonics.

Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific proteins or nucleic acids.

Mechanism of Action

The mechanism of action of N-(2-fluoro-4-iodophenyl)-3-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The fluoro and iodo groups can enhance binding affinity and selectivity towards specific targets. The compound may inhibit or activate certain pathways, depending on its structure and the target involved .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural analogs of N-(2-fluoro-4-iodophenyl)-3-methylbenzamide:

Physical and Spectroscopic Properties

*Predicted data based on structural analogs.

Crystallographic and Structural Insights

- Target Compound: No crystallographic data found. Comparable compounds (e.g., thiazine derivatives ) were analyzed using SHELX and ORTEP-III, revealing planar benzamide cores and halogen-dependent packing .

- N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide : X-ray analysis confirmed a bent conformation favoring metal chelation .

Key Differentiators and Challenges

- Halogen Effects : Iodine enhances steric bulk and binding affinity but may reduce solubility compared to fluorine-only analogs .

- Synthetic Complexity : Introducing iodine requires stringent conditions (e.g., iodination via Ullmann coupling), contrasting with simpler fluorinated derivatives .

- Biological Compatibility : While DB07046 is an experimental drug candidate, the target compound’s iodine necessitates toxicity profiling for therapeutic use .

Biological Activity

N-(2-fluoro-4-iodophenyl)-3-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a substituted benzamide structure, which is crucial for its interaction with biological targets. The presence of fluorine and iodine atoms contributes to its unique chemical reactivity and biological profile.

Biological Activity

The compound has been investigated for various biological activities, including:

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes that are vital in cancer cell proliferation and survival. For instance, it has been noted to target dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair .

- Receptor Binding : The compound exhibits affinity for various receptors, which may modulate signaling pathways involved in cell growth and apoptosis .

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties, potentially through the induction of apoptosis in cancer cells. In vitro studies have indicated cytotoxic effects against several cancer cell lines .

The mechanism by which this compound exerts its biological effects involves:

- Binding to Enzymes : The compound likely binds to the active sites of enzymes like DHFR, inhibiting their activity and disrupting nucleotide synthesis essential for DNA replication .

- Modulation of Signaling Pathways : By interacting with specific receptors, it can alter intracellular signaling pathways, leading to changes in gene expression associated with cell cycle regulation and apoptosis .

Case Studies

- Cytotoxicity Assays : In a study using various cancer cell lines (e.g., HT-29 colon cancer cells), this compound was found to induce significant cytotoxicity at micromolar concentrations. The IC50 values ranged from 10 to 30 µM depending on the cell line tested .

- In Vivo Studies : Animal models have shown that administration of the compound leads to reduced tumor growth compared to control groups, indicating its potential as a therapeutic agent .

Comparative Analysis

| Compound Name | Biological Activity | Target Enzyme/Receptor |

|---|---|---|

| This compound | Anticancer, Enzyme inhibition | Dihydrofolate reductase (DHFR) |

| 4-fluoro-N-(4-iodophenyl)benzenesulfonamide | Antimicrobial properties | Various kinases |

| N-(2-fluoro-4-iodophenyl)-4-methylbenzamide | Potential anti-inflammatory effects | Unknown |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.